![molecular formula C11H11BrF3NO B2744238 {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol CAS No. 1550559-95-9](/img/structure/B2744238.png)
{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol” is a chemical compound with the CAS Number: 1550559-95-9 . It has a molecular weight of 310.11 and its IUPAC name is {1- [2-bromo-4- (trifluoromethyl)phenyl]-3-azetidinyl}methanol . The compound is stored at room temperature and it comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11BrF3NO/c12-9-3-8 (11 (13,14)15)1-2-10 (9)16-4-7 (5-16)6-17/h1-3,7,17H,4-6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “this compound” is a powder that is stored at room temperature . It has a molecular weight of 310.11 .Aplicaciones Científicas De Investigación
Catalysis and Asymmetric Synthesis
- Catalytic Asymmetric Addition: A study developed a practical approach to prepare enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from cost-effective and readily available l-(+)-methionine. This compound was successfully used for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities. The results highlighted the potential of four-membered heterocycle-based backbones as chiral units for asymmetric induction reactions, with the bulky ferrocenyl group significantly impacting enantioselectivities (Wang et al., 2008).
Organocatalysis
- Enantioselective Epoxidation: (1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, was employed as a catalyst for enantioselective epoxidation of α,β-enones, producing epoxides with good yields and high enantioselectivities (Lu et al., 2008).
Heterocyclic Chemistry
- 1,3-Dipolar Cycloadditions: A tris(triazolyl)methanol-Cu(I) complex showed outstanding catalytic activity in Huisgen 1,3-dipolar cycloadditions, enabling reactions on water or under neat conditions with low catalyst loadings and short reaction times. This study underscores the efficiency of tris(triazolyl)methanol ligands in promoting cycloaddition reactions, a cornerstone of heterocyclic chemistry (Ozcubukcu et al., 2009).
Chiral Sensing and Resolution
- Enantiodiscrimination: Enantiopure aziridin-2-yl methanols were utilized as effective sensors for enantiodiscrimination of α-racemic carboxylic acids containing tertiary or quaternary stereogenic centers. This application demonstrates the utility of aziridin-2-yl methanols in analytical chemistry, particularly in determining enantiomeric excesses of complex molecules (Malinowska et al., 2020).
Peptoid Synthesis
- Thiol Protecting Group: Tris(4-azidophenyl)methanol, a novel multifunctional aryl azide, was identified as an efficient thiol protecting group in peptoid synthesis. It can be cleaved under mild conditions and functionalized via copper-catalyzed cycloaddition reactions, offering versatile applications in materials chemistry (Qiu et al., 2023).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
[1-[2-bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-9-3-8(11(13,14)15)1-2-10(9)16-4-7(5-16)6-17/h1-3,7,17H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAXPHXPWIYIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2)C(F)(F)F)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

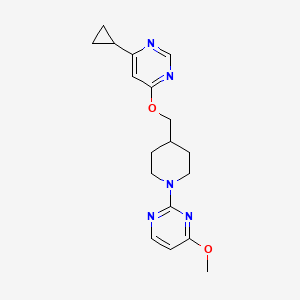
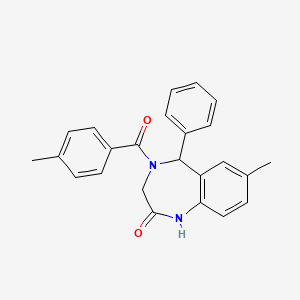
![Benzyl (4-(difluoromethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2744157.png)
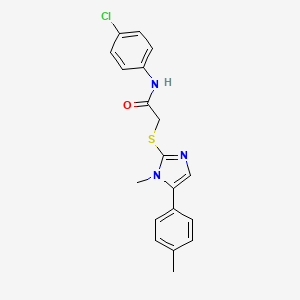
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2744159.png)
![2-(2,4-dichlorophenoxy)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2744162.png)

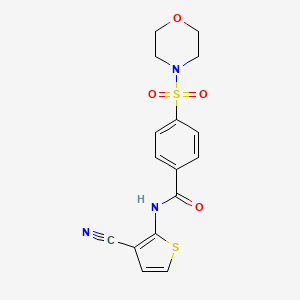
![tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2744166.png)

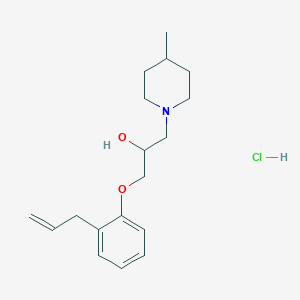


![1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744178.png)